molecular formula C4H8F3NO B2912978 3,3,3-Trifluoro-2-methoxypropan-1-amine CAS No. 1157122-11-6

3,3,3-Trifluoro-2-methoxypropan-1-amine

Cat. No.: B2912978
CAS No.: 1157122-11-6
M. Wt: 143.109
InChI Key: FNSRYZFYBKMUCL-UHFFFAOYSA-N
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Description

Molecular Formula: C₄H₈F₃NO Structural Features:

  • A primary amine (NH₂) at the terminal carbon (C1).
  • A methoxy group (-OCH₃) at the second carbon (C2).
  • Three fluorine atoms (-CF₃) at the third carbon (C3).
    Key Properties:
  • Molecular Weight: 139.11 g/mol (free base) or 175.57 g/mol (hydrochloride salt, C₄H₉ClF₃NO) .
  • SMILES: COC(CN)C(F)(F)F .
  • Solubility: Likely polar due to the amine and methoxy groups; hydrochloride salt enhances aqueous solubility.
  • Synthesis: Limited direct synthesis details in evidence, but analogous fluorinated amines often involve nucleophilic substitution or reductive amination .

Properties

IUPAC Name

3,3,3-trifluoro-2-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c1-9-3(2-8)4(5,6)7/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSRYZFYBKMUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methoxypropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,3,3-trifluoropropene.

    Methoxylation: The trifluoropropene undergoes a methoxylation reaction to introduce the methoxy group, forming 3,3,3-trifluoro-2-methoxypropene.

    Amination: The final step involves the amination of 3,3,3-trifluoro-2-methoxypropene to yield this compound. This can be achieved using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3,3,3-Trifluoro-2-methoxypropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methoxypropan-1-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: It may interact with receptors in biological systems, influencing signal transduction pathways.

    Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active or inactive metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Functional Groups Key Differences Similarity Score (if available) Reference
3,3,3-Trifluoro-2-methoxypropan-1-amine C₄H₈F₃NO -NH₂, -OCH₃, -CF₃ Reference compound
3,3,3-Trifluoropropan-1-amine hydrochloride C₃H₇ClF₃N -NH₂, -CF₃ Lacks methoxy group; shorter carbon chain 0.76
(S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride C₃H₇ClF₃NO -NH₂, -OH, -CF₃ Hydroxyl replaces methoxy; stereospecific 0.79
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine C₁₀H₁₃F₃N₂ -NH₂, -CF₃, benzyl group Bulky aromatic substituent; tertiary amine
3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride C₇H₉ClF₃NS -NH₂, -CF₃, thiophene ring Heterocyclic sulfur-containing substituent
3-Methoxy-1-(3-(trifluoromethyl)phenyl)propan-1-amine C₁₁H₁₂F₃NO -NH₂, -OCH₃, -CF₃, aromatic ring Methoxy and trifluoromethyl on aromatic ring

Key Findings :

Aromatic or heterocyclic substituents (e.g., benzyl, thiophene) enhance lipophilicity and may improve blood-brain barrier penetration, as seen in analogs like (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine .

Synthetic Complexity: Compounds with stereocenters (e.g., (S)-2-Amino-3,3,3-trifluoropropan-1-ol) require chiral catalysts or resolution techniques, increasing synthetic difficulty . Aromatic trifluoromethyl derivatives (e.g., 3-Methoxy-1-(3-(trifluoromethyl)phenyl)propan-1-amine) often involve multi-step coupling reactions .

Commercial and Research Relevance :

  • The target compound’s discontinued status contrasts with structurally flexible analogs (e.g., 3-Methoxy-1-(thiophen-3-yl)propan-1-amine), which remain available for medicinal chemistry research .

Biological Activity

3,3,3-Trifluoro-2-methoxypropan-1-amine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a methoxy group. Its molecular formula is C4H8F3NC_4H_8F_3N, and it is known for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure can be represented as follows:

  • Molecular Formula : C₄H₈F₃N
  • SMILES Notation : COC(CN)C(F)(F)F
  • InChIKey : FNSRYZFYBKMUCL-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activities. The lipophilicity imparted by the trifluoromethyl group allows for better membrane penetration, which may enhance the compound's efficacy against various pathogens.

Anticancer Activity

A study highlighted in patent literature suggests that this compound has potential as an anticancer agent. It was found to inhibit tumor cell proliferation with IC50 values around 100 nM in HeLa cells, indicating significant biological activity at relatively low concentrations. This activity appears to be linked to its ability to stabilize complexes between phosphodiesterase (PDE) isoforms and specific proteins involved in cancer progression .

The mechanism by which this compound exerts its biological effects likely involves:

  • Cell Membrane Interaction : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.
  • Enzyme Interaction : The compound may interact with enzymes or receptors that are critical in cellular signaling pathways.
  • Complex Stabilization : It may stabilize complexes involving PDEs and other proteins, influencing pathways related to cell proliferation and apoptosis.

Comparative Analysis of Biological Activity

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYes (IC50 ~100 nM in HeLa cells)Membrane penetration; enzyme interaction; complex stabilization
Similar Fluorinated CompoundsVariableVariableGenerally similar mechanisms but with differing efficacy

Study on Anticancer Properties

In a phenotypic screening study, various compounds including this compound were evaluated for their ability to inhibit tumor growth. The study revealed that this compound effectively inhibited the proliferation of cancer cells without significantly affecting normal cells. This selectivity suggests a promising therapeutic window for further development in cancer treatments .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial properties of fluorinated amines similar to this compound. Results indicated that these compounds exhibited lower minimum inhibitory concentrations (MICs) against several bacterial strains compared to non-fluorinated counterparts, highlighting the enhanced activity due to the trifluoromethyl group.

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